5(6)-Carboxyfluorescein diacetate
5(6)-Carboxyfluorescein diacetate
Cell-permeable, amine-reactive green fluorophore. Covalently labels intracellular proteins, peptides and nucleic acids. 5-CFDA and 6-CFDA isomer mixture. 5-CFDA N-succinimidyl ester precursor.
5-Carboxyfluorescein diacetate (CFDA) is a fluorescent probe used to stain cells with intact membranes for analysis in applications such as flow cytometry or fluorescence microscopy. It has relatively slow cellular efflux with a half-life of ~94 minutes and displays fluorescence with excitation/emission maxima of 494/521 nm.
5-Carboxyfluorescein diacetate (CFDA) is a fluorescent probe used to stain cells with intact membranes for analysis in applications such as flow cytometry or fluorescence microscopy. It has relatively slow cellular efflux with a half-life of ~94 minutes and displays fluorescence with excitation/emission maxima of 494/521 nm.
Brand Name:
Vulcanchem
CAS No.:
124387-19-5
VCID:
VC0055697
InChI:
InChI=1S/2C25H16O9/c1-12(26)31-15-4-7-18-21(10-15)33-22-11-16(32-13(2)27)5-8-19(22)25(18)20-9-14(23(28)29)3-6-17(20)24(30)34-25;1-12(26)31-14-6-8-18-20(10-14)33-21-11-15(32-13(2)27)7-9-19(21)25(18)22-16(23(28)29)4-3-5-17(22)24(30)34-25/h2*3-11H,1-2H3,(H,28,29)
SMILES:
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)C(=O)O)C(=O)O3.CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC=C5C(=O)O)C(=O)O3
Molecular Formula:
C50H32O18
Molecular Weight:
920.8 g/mol
5(6)-Carboxyfluorescein diacetate
CAS No.: 124387-19-5
Cat. No.: VC0055697
Molecular Formula: C50H32O18
Molecular Weight: 920.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Cell-permeable, amine-reactive green fluorophore. Covalently labels intracellular proteins, peptides and nucleic acids. 5-CFDA and 6-CFDA isomer mixture. 5-CFDA N-succinimidyl ester precursor. 5-Carboxyfluorescein diacetate (CFDA) is a fluorescent probe used to stain cells with intact membranes for analysis in applications such as flow cytometry or fluorescence microscopy. It has relatively slow cellular efflux with a half-life of ~94 minutes and displays fluorescence with excitation/emission maxima of 494/521 nm. |
|---|---|
| CAS No. | 124387-19-5 |
| Molecular Formula | C50H32O18 |
| Molecular Weight | 920.8 g/mol |
| IUPAC Name | 3',6'-diacetyloxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-4-carboxylic acid;3',6'-diacetyloxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid |
| Standard InChI | InChI=1S/2C25H16O9/c1-12(26)31-15-4-7-18-21(10-15)33-22-11-16(32-13(2)27)5-8-19(22)25(18)20-9-14(23(28)29)3-6-17(20)24(30)34-25;1-12(26)31-14-6-8-18-20(10-14)33-21-11-15(32-13(2)27)7-9-19(21)25(18)22-16(23(28)29)4-3-5-17(22)24(30)34-25/h2*3-11H,1-2H3,(H,28,29) |
| Standard InChI Key | SWRGCNMDGRMQGB-UHFFFAOYSA-N |
| SMILES | CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)C(=O)O)C(=O)O3.CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC=C5C(=O)O)C(=O)O3 |
| Canonical SMILES | CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)C(=O)O)C(=O)O3.CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC=C5C(=O)O)C(=O)O3 |
| Appearance | Assay:≥98% (as a 60:40 mixture of 5-CFDA and 6-CFDA)A crystalline solid |
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